An In-depth Technical Guide to the Synthesis and Characterization of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
This guide provides a comprehensive overview of the synthesis and characterization of 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a key heterocyclic building block. The pyrazolo[1,5-a]pyridine core is a significant scaffold in medicinal chemistry and materials science, recognized for its versatile applications in drug discovery, particularly in the development of novel therapeutic agents.[1][2] The presence of a bromine atom at the 4-position and a carboxylic acid at the 2-position makes this molecule an exceptionally valuable intermediate for further functionalization via cross-coupling reactions and amide bond formation, enabling the generation of diverse chemical libraries for screening.
Strategic Approach to Synthesis
The synthesis of substituted pyrazolo[1,5-a]pyridines typically relies on the cyclocondensation reaction between an N-aminopyridinium salt and a suitable three-carbon electrophile. This foundational strategy offers a reliable and modular approach to constructing the bicyclic core. For the target molecule, 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid, a logical and efficient pathway involves a three-step sequence starting from 2-amino-5-bromopyridine.
The causality behind this choice of starting material is twofold:
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Positional Isomerism: Starting with 2-amino-5-bromopyridine ensures the bromine atom is correctly positioned at what will become the 4-position of the final pyrazolo[1,5-a]pyridine ring system after cyclization.
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Reactivity: The amino group at the 2-position is readily converted into an N-aminopyridinium ylide, the key reactive intermediate for the subsequent ring-forming reaction.
A patent describing the synthesis of the related 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid highlights a similar core strategy involving the formation of an N-aminopyridine intermediate followed by cyclization and saponification, validating this general approach.[3]
Visualized Synthetic Workflow
The diagram below illustrates the proposed multi-step synthesis.
Caption: Multi-step synthesis of the target compound.
Detailed Experimental Protocols: Synthesis
This section provides a trusted, step-by-step protocol for the synthesis. Each step is designed to be self-validating through careful monitoring and characterization.
Step 1: N-Amination of 2-Amino-5-bromopyridine
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Rationale: This step generates the key N-aminopyridinium intermediate. Hydroxylamine-O-sulfonic acid (HOSA) is an effective and commercially available reagent for the direct amination of pyridine rings. The reaction is typically performed in an aqueous basic solution to facilitate the reaction and manage exotherms.
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Protocol:
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To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in water and dichloromethane (DCM) (1:1 v/v), add potassium carbonate (K₂CO₃, 2.5 eq) portion-wise at 0 °C.
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Slowly add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in water, maintaining the internal temperature below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-aminopyridinium salt is often used in the next step without further purification.
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Step 2: Cyclocondensation to Form the Ester Intermediate
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Rationale: This is the core ring-forming step. The N-aminopyridinium salt reacts with ethyl propiolate in a [3+2] cycloaddition fashion. Ethyl propiolate serves as the three-carbon component that installs the ethyl carboxylate group at the 2-position. A base like potassium carbonate is crucial for generating the reactive ylide intermediate from the salt.
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Protocol:
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Dissolve the crude intermediate from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).
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Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
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Add ethyl propiolate (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
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Extract the product with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to yield ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate.
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Step 3: Saponification to the Carboxylic Acid
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Rationale: The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base like sodium hydroxide in a mixed solvent system to ensure solubility of the ester.
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Protocol:
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Dissolve the purified ester from Step 2 in a mixture of ethanol and water (e.g., 3:1 v/v).
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Add an aqueous solution of sodium hydroxide (NaOH, 1 M, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.
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Monitor the disappearance of the starting ester by TLC.
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Once the reaction is complete, remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and cool in an ice bath.
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Acidify the solution to pH 2-3 by the slow addition of 1 N hydrochloric acid (HCl). A precipitate should form.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford pure 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid.
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Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis. The molecular formula of the target compound is C₈H₅BrN₂O₂ with a molecular weight of 241.04 g/mol .[4][5]
Summary of Characterization Data
| Property / Technique | Expected Result | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [4][6] |
| Molecular Weight | 241.04 g/mol | [4] |
| Monoisotopic Mass | 239.95345 Da | [6] |
| Appearance | White to off-white solid | N/A |
| Purity (HPLC) | ≥97% | [4] |
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm | [7] |
| Mass Spec (ESI-MS) | [M-H]⁻ at m/z ≈ 238.9, 240.9 | [6] |
| IR Spectroscopy (cm⁻¹) | ~3000 (O-H, broad), ~1700 (C=O), ~1600 (C=C, C=N) | N/A |
Visualized Characterization Workflow
The following diagram outlines the logical flow for the analytical validation of the final product.
Caption: Workflow for analytical characterization.
Detailed Characterization Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the four protons on the bicyclic ring system. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>12 ppm).
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¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the presence of eight distinct carbon signals, including the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the carbon atom attached to the bromine, which will be shifted accordingly.
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Mass Spectrometry (MS):
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Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule. Analysis in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻.
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Expected Result: A pair of peaks of nearly equal intensity will be observed around m/z 238.9 and 240.9, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This characteristic isotopic pattern is a definitive confirmation of the presence of one bromine atom in the molecule.[6]
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High-Performance Liquid Chromatography (HPLC):
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Purpose: To determine the purity of the final compound.
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Method: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the protonation of the carboxylic acid. Detection is performed using a UV detector at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
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Validation: A pure sample will show a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram. A purity level of ≥97% is generally considered acceptable for research and development applications.[4]
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References
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ACS Omega. (2019-09-04). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available from: [Link]
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ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Available from: [Link]
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National Institutes of Health (NIH). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: [Link]
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Indian Academy of Sciences. (2018). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of Chemical Sciences. Available from: [Link]
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PubMed. (2017). Design, synthesis and cytotoxicity studies of novel pyrazolo[1,5-a]pyridine derivatives. European Journal of Medicinal Chemistry. Available from: [Link]
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PubChem. Pyrazolo(1,5-a)pyridine-2-carboxylic acid. Available from: [Link]
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PubChemLite. 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. Available from: [Link]
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Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. Available from: [Link]
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PubChem. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Available from: [Link]
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CP Lab Safety. 4-bromopyrazolo[1, 5-a]pyridine-2-carboxylic acid, min 97%, 250 mg. Available from: [Link]
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ChemBK. 4-BroMopyrazolo[1,5-a]pyridine-2-carboxylic acid. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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BOJNSCI. 4-bromopyrazolo[1,5-a]pyridine-2-carboxylic acid. Available from: [Link]
- Google Patents. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof.
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PubMed Central (NIH). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
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ResearchGate. Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available from: [Link]
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